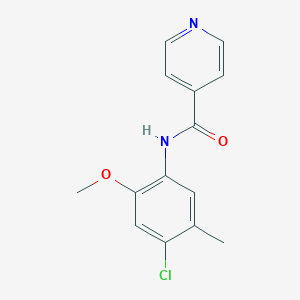![molecular formula C17H18BrNO3 B270848 6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270848.png)
6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes or proteins in the body.
Biochemical and Physiological Effects
Studies have shown that 6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to inhibit the activity of acetylcholinesterase, which may have implications for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potential as a new therapeutic agent for various diseases. However, one limitation is that the compound may have toxic effects on healthy cells, which could limit its therapeutic potential.
Future Directions
There are several potential future directions for research on 6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. These include investigating its potential as a new antibiotic, exploring its use in treating Alzheimer's disease, and further elucidating its mechanism of action. Additionally, research could focus on developing derivatives of the compound that may have improved therapeutic properties.
In conclusion, 6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound with vast potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 6-bromo-2-hexanone with 2,5-dimethylphenylhydrazine followed by the addition of cyclopentanone. The resulting product is then treated with acetic anhydride to yield the final compound.
Scientific Research Applications
The potential applications of 6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in medicinal chemistry are vast. It has been found to exhibit anticancer, antifungal, and antibacterial properties. The compound has also been investigated for its potential use in treating Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
properties
Product Name |
6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molecular Formula |
C17H18BrNO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-bromo-N-(2,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18BrNO3/c1-7-3-4-8(2)11(5-7)19-16(20)12-9-6-10-13(12)17(21)22-15(10)14(9)18/h3-5,9-10,12-15H,6H2,1-2H3,(H,19,20) |
InChI Key |
ISDLBGMHZQLDRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)

![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)

![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)


![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)
![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)